molecular formula C28H12F12N2 B12590187 4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline CAS No. 647375-51-7

4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline

Katalognummer: B12590187
CAS-Nummer: 647375-51-7
Molekulargewicht: 604.4 g/mol
InChI-Schlüssel: HPFOQXNEPIBDKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound features a phenanthroline core substituted with two 3,5-bis(trifluoromethyl)phenyl groups, making it highly fluorinated and structurally distinct.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the reaction of 1,10-phenanthroline with 3,5-bis(trifluoromethyl)benzaldehyde under specific conditions to form the desired product. The reaction often requires a catalyst and may involve steps such as condensation, cyclization, and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, often using strong oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenanthroline compounds.

Wissenschaftliche Forschungsanwendungen

4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline has numerous applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals for catalysis and material science applications.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Medicine: Research into its potential therapeutic applications includes its use as a building block for drug development.

    Industry: The compound is employed in the development of advanced materials, including polymers and coatings, due to its fluorinated nature and stability.

Wirkmechanismus

The mechanism by which 4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating transformations by stabilizing transition states and intermediates. The compound’s fluorinated phenyl groups enhance its stability and reactivity, making it a valuable tool in catalysis and material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another highly fluorinated compound used in catalysis.

    (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: Known for its use in enantioselective synthesis.

    2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Utilized in medicinal chemistry for its unique properties.

Uniqueness

4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline stands out due to its phenanthroline core, which provides a rigid and planar structure, enhancing its ability to form stable complexes with metal ions. This structural feature, combined with the electron-withdrawing trifluoromethyl groups, makes it particularly effective in catalysis and material science applications.

Eigenschaften

CAS-Nummer

647375-51-7

Molekularformel

C28H12F12N2

Molekulargewicht

604.4 g/mol

IUPAC-Name

4,7-bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline

InChI

InChI=1S/C28H12F12N2/c29-25(30,31)15-7-13(8-16(11-15)26(32,33)34)19-3-5-41-23-21(19)1-2-22-20(4-6-42-24(22)23)14-9-17(27(35,36)37)12-18(10-14)28(38,39)40/h1-12H

InChI-Schlüssel

HPFOQXNEPIBDKS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.